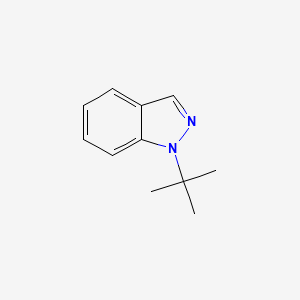

1-Tert-butylindazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-tert-butylindazole derivatives often involves strategic functionalization of the indazole ring with a tert-butyl group. A common method includes metalation reactions of sterically demanding imidazole derivatives with different metalation reagents followed by the reaction with diphenylchlorophosphane to introduce the tert-butyl group at the 1-position of the imidazole ring. The products from these reactions have been utilized in subsequent oxidation and complexation reactions, yielding various compounds with potential for further chemical exploration (Sauerbrey et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-tert-butylindazole derivatives is characterized by X-ray diffraction studies, which provide insights into their crystalline structure, molecular orientation, and interactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a derivative, was synthesized and its structure confirmed by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, as well as single crystal XRD data, illustrating the detailed structural analysis typical for this class of compounds (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

1-Tert-butylindazole derivatives undergo various chemical reactions, including metalation, oxidation, and complexation. These reactions are crucial for modifying the molecular structure and introducing new functional groups, thereby altering the chemical properties of the compound. The synthesis of 1-tert-butyl-2-diphenylphosphino-imidazole and its derivatives through such reactions exemplifies the chemical versatility and reactivity of this class of compounds (Sauerbrey et al., 2011).

科学的研究の応用

Anticancer and Antimicrobial Applications

Research has shown that complexes containing 1-tert-butylindazole derivatives exhibit significant biological activities. For instance, palladium and gold complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene have demonstrated potent anticancer activity against human tumor cells, including cervical cancer (HeLa), breast cancer (MCF-7), and colon adenocarcinoma (HCT 116) (Ray et al., 2007). These complexes are reported to inhibit tumor cell proliferation more effectively than cisplatin, suggesting their potential as novel anticancer agents.

Insecticidal Activity

1-Tert-butylindazole derivatives have also been designed and synthesized for use as insecticidal agents. N-tert-Butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole have shown promising insecticidal activities against pests such as Plutella xylostella L. and Culex pipiens pallens, outperforming some existing controls like tebufenozide (Wang et al., 2011). These findings could lead to the development of environmentally benign pest regulators.

Synthesis and Structural Studies

The synthesis and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole highlight the versatility of 1-tert-butylindazole derivatives in chemistry. These compounds undergo various reactions to yield products with potential applications in material science and catalysis (Sauerbrey et al., 2011).

Antifungal Properties

Schiff bases derived from 1-tert-butylindazole exhibit antifungal activity against strains such as Cryptococcus spp., showcasing their medicinal potential. The structural features of these compounds, including the presence of a strong intramolecular hydrogen bond, play a crucial role in their biological activity (Carreño et al., 2015).

Catalytic Applications

Palladium(II) and Gold(I) complexes of 1-tert-butylindazole derivatives have been synthesized and shown to possess catalytic activity. These findings underscore the potential of 1-tert-butylindazole derivatives in facilitating various chemical reactions, including those important for organic synthesis and pharmaceutical applications (Ray & Shaikh, 2007).

特性

IUPAC Name |

1-tert-butylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12-13/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOHCKVBTVEQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=CC=CC=C2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butylindazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)

![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)

![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)